molecular formula C5H6BrClN2 B13134529 4-(Bromomethyl)-5-chloro-1-methyl-1H-pyrazole

4-(Bromomethyl)-5-chloro-1-methyl-1H-pyrazole

Cat. No.: B13134529
M. Wt: 209.47 g/mol
InChI Key: AVLNDSCAQRHHEM-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-5-chloro-1-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromomethyl group at the 4-position, a chlorine atom at the 5-position, and a methyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-5-chloro-1-methyl-1H-pyrazole typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and can be scaled up to meet commercial demands .

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-5-chloro-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation Reactions: May use oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Often employ reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a corresponding aldehyde or carboxylic acid.

Scientific Research Applications

4-(Bromomethyl)-5-chloro-1-methyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-5-chloro-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules and affecting their function .

Comparison with Similar Compounds

    4-(Bromomethyl)-1-methyl-1H-pyrazole: Lacks the chlorine atom at the 5-position.

    5-Chloro-1-methyl-1H-pyrazole: Lacks the bromomethyl group at the 4-position.

    4-(Chloromethyl)-5-chloro-1-methyl-1H-pyrazole: Has a chloromethyl group instead of a bromomethyl group.

Uniqueness: 4-(Bromomethyl)-5-chloro-1-methyl-1H-pyrazole is unique due to the presence of both bromomethyl and chlorine substituents, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H6BrClN2

Molecular Weight

209.47 g/mol

IUPAC Name

4-(bromomethyl)-5-chloro-1-methylpyrazole

InChI

InChI=1S/C5H6BrClN2/c1-9-5(7)4(2-6)3-8-9/h3H,2H2,1H3

InChI Key

AVLNDSCAQRHHEM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CBr)Cl

Origin of Product

United States

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